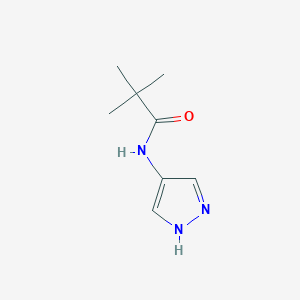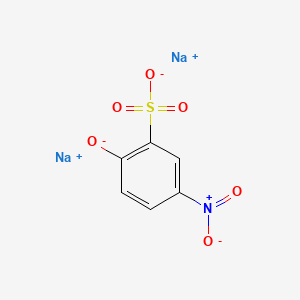
4-(1H-pyrazol-1-yl)piperidine
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)piperidine (4-PP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound with a piperidine ring and a pyrazole ring fused together. 4-PP is a versatile compound that can be used as a starting material for the synthesis of other compounds, or as a scaffold for drug discovery. It has been used in various research projects to study its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
“4-(1H-Pyrazol-1-yl)piperidine” is a solid substance with a molecular weight of 151.21 . It has a CAS Number of 762240-09-5 .
Role in Heterocyclic Chemistry
Heterocycles form a large division of organic chemistry and are of immense importance biologically and industrially . Nitrogen-containing heterocyclic compounds, like “4-(1H-pyrazol-1-yl)piperidine”, have maintained the interest of researchers through decades of historical development of organic synthesis .
Pharmacological Interest
The compound is part of a literature survey of chemical diversity in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .
C–C Chemokine Receptor Type 3 (CCR3) Antagonism
A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed and synthesized with structural modifications by Sato et al . “4-(1H-Pyrazol-1-yl)piperidine” could potentially be a part of this class of compounds.
Inhibition of Cell Migration and Invasion
In a study, a compound inhibited migration and invasion of A549 cells in transwell assays . Given the structural similarity, “4-(1H-pyrazol-1-yl)piperidine” could potentially exhibit similar biological activities.
Potential Role in Cancer Treatment
Given its potential role in inhibiting cell migration and invasion , “4-(1H-pyrazol-1-yl)piperidine” could be investigated further for its potential applications in cancer treatment.
Wirkmechanismus
Target of Action
The primary target of 4-(1H-pyrazol-1-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and acts on ether bonds, specifically facilitating the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1H-pyrazol-1-yl)piperidine interacts with the sEH enzyme, inhibiting its function . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of sEH by 4-(1H-pyrazol-1-yl)piperidine affects the metabolic pathway of fatty acid epoxides . sEH shows selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting sEH, the compound can potentially alter the metabolism of these molecules.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.71 , which can impact its bioavailability.
Result of Action
The inhibition of sEH by 4-(1H-pyrazol-1-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to 4-(1H-pyrazol-1-yl)piperidine have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-1-yl)piperidine can be influenced by various environmental factors. It’s important to note that the compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.
Eigenschaften
IUPAC Name |
4-pyrazol-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNPNAOPVBYTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611285 | |
| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)piperidine | |
CAS RN |
762240-09-5 | |
| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)







![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)